

# N-methyl-N'-(azide-PEG3)-Cy3 molecular weight and formula

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Compound of Interest

Compound Name: N-methyl-N'-(azide-PEG3)-Cy3

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# In-Depth Technical Guide: N-methyl-N'-(azide-PEG3)-Cy3

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications and application context for **N-methyl-N'-** (azide-PEG3)-Cy3, a fluorescent, PEGylated azide linker crucial for bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

### **Core Molecular Data**

**N-methyl-N'-(azide-PEG3)-Cy3** is a specialized chemical reagent characterized by a Cy3 fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of moieties makes it a valuable tool for introducing a fluorescent label onto alkynemodified molecules via "click chemistry."

The quantitative molecular data for this compound is summarized below.



Property	Value	Source(s)
Chemical Formula	C32H42CIN5O3	[1][2]
Molecular Weight	580.16 g/mol	[2]
Alternate Molecular Weight	580.20 g/mol	[1][3]
CAS Number	2107273-16-3	[1][2]
Purity	≥95%	[1]
Excitation Wavelength (λex)	555 nm	[3][4]
Emission Wavelength (λem)	570 nm	[3][4]

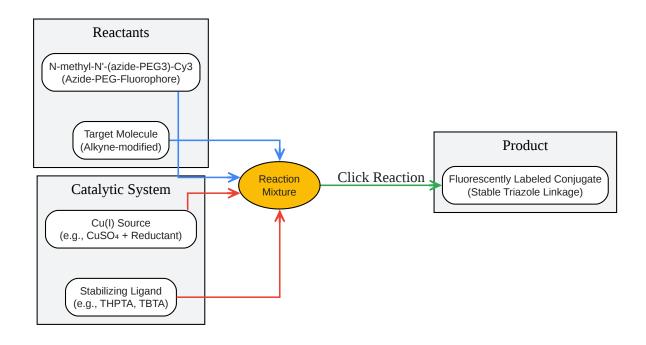
### Application in Bioconjugation: The Click Chemistry Workflow

N-methyl-N'-(azide-PEG3)-Cy3 is primarily utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5] This reaction forms a stable triazole linkage between the azide group on the Cy3 linker and a terminal alkyne on a target molecule, such as a protein, nucleic acid, or a small molecule ligand.[6][7] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[4]

This methodology is frequently employed in the synthesis of PROTACs, where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5][8] The inherent fluorescence of the Cy3 dye allows for direct visualization and tracking of the resulting conjugate in various experimental settings, including cellular imaging.

Below is a diagram illustrating the general workflow of a CuAAC reaction using this reagent.





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CuAAC Experimental Workflow.

# Experimental Protocol: General Guidelines for CuAAC Reaction

The following is a generalized protocol for the copper-catalyzed click reaction. Optimal conditions, particularly the concentrations and equivalents of reactants, may vary based on the specific molecules being conjugated.

#### Materials:

- N-methyl-N'-(azide-PEG3)-Cy3
- · Alkyne-modified target molecule
- Copper(II) sulfate (CuSO<sub>4</sub>)



- Reducing agent (e.g., Sodium Ascorbate)
- Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents)
- Appropriate solvent (e.g., water, DMSO, DMF, or buffers)[7]

#### Procedure:

- Preparation of Reactants: Dissolve the alkyne-modified target molecule and N-methyl-N'-(azide-PEG3)-Cy3 in the chosen reaction solvent.
- Preparation of Catalytic System: In a separate tube, prepare the catalyst solution. If using CuSO<sub>4</sub> and a reducing agent, pre-complex the CuSO<sub>4</sub> with a stabilizing ligand like THPTA or TBTA before adding it to the reaction.[9] This prevents the oxidation of the active Cu(I) catalyst.[9]
- Initiation of Reaction: Add the catalyst solution to the mixture of the azide and alkyne molecules. Subsequently, add the reducing agent (e.g., sodium ascorbate) to initiate the cycloaddition.[9]
- Incubation: Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to several hours.[10] The reaction can be protected from light to prevent photobleaching of the Cy3 dye.
- Analysis and Purification: The resulting fluorescently labeled conjugate can be analyzed by methods such as fluorescence spectroscopy or chromatography. Depending on the downstream application, purification may be necessary to remove unreacted components and the copper catalyst.

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### References



- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review PMC [pmc.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. metabion.com [metabion.com]
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